molecular formula C9H17N2O3P B13494148 5-(dimethoxymethyl)-4-(dimethylphosphoryl)-1-methyl-1H-pyrazole

5-(dimethoxymethyl)-4-(dimethylphosphoryl)-1-methyl-1H-pyrazole

Cat. No.: B13494148
M. Wt: 232.22 g/mol
InChI Key: PELFOPNCLJVPDZ-UHFFFAOYSA-N
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Description

5-(dimethoxymethyl)-4-(dimethylphosphoryl)-1-methyl-1H-pyrazole is a chemical compound with a unique structure that includes both dimethoxymethyl and dimethylphosphoryl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethoxymethyl)-4-(dimethylphosphoryl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with dimethoxymethyl chloride and dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(dimethoxymethyl)-4-(dimethylphosphoryl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

5-(dimethoxymethyl)-4-(dimethylphosphoryl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(dimethoxymethyl)-4-(dimethylphosphoryl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine
  • 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

Uniqueness

5-(dimethoxymethyl)-4-(dimethylphosphoryl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17N2O3P

Molecular Weight

232.22 g/mol

IUPAC Name

5-(dimethoxymethyl)-4-dimethylphosphoryl-1-methylpyrazole

InChI

InChI=1S/C9H17N2O3P/c1-11-8(9(13-2)14-3)7(6-10-11)15(4,5)12/h6,9H,1-5H3

InChI Key

PELFOPNCLJVPDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)P(=O)(C)C)C(OC)OC

Origin of Product

United States

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